Calix[6]pyrrole
CAS No.:
Cat. No.: VC1946695
Molecular Formula: C30H30N6
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H30N6 |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 31,32,33,34,35,36-hexazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene |
| Standard InChI | InChI=1S/C30H30N6/c1-2-20-14-22-5-6-24(33-22)16-26-9-10-28(35-26)18-30-12-11-29(36-30)17-27-8-7-25(34-27)15-23-4-3-21(32-23)13-19(1)31-20/h1-12,31-36H,13-18H2 |
| Standard InChI Key | HPZNEJMSDXKLNF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C(N6)CC7=CC=C1N7 |
Introduction
Structural and Chemical Properties
Molecular Structure
Calixpyrrole is characterized by its macrocyclic arrangement of six pyrrole units connected by sp³-carbon linkages. The IUPAC name for this compound is 31,32,33,34,35,36-hexaazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene . Its molecular formula is C₃₀H₃₀N₆ with a molecular weight of 474.6 g/mol .
The structure features six N-H groups pointing inward toward the central cavity, which serve as hydrogen bond donors for anion binding. X-ray crystallographic studies have demonstrated that calixpyrrole can adopt different conformations depending on the guest molecule, exhibiting remarkable structural flexibility that enables it to accommodate various anions of different sizes .
Table 1: Structural Properties of Calixpyrrole
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₀N₆ |
| Molecular Weight | 474.6 g/mol |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Exact Mass | 474.25319498 Da |
| XLogP3-AA | 4.7 |
Spectroscopic Properties
The spectroscopic characterization of calixpyrrole provides valuable insights into its structure. For meso-decamethylcalix pyrrole, which shares structural similarities with calixpyrrole, the ¹H NMR spectrum shows characteristic signals at 1.51 ppm (s, 30H, CH₃), 5.77 ppm (d, J = 2.8 Hz, 10H, CH), and 7.54 ppm (bs, 5H, NH) . The ¹³C NMR spectrum displays signals at 29.3 ppm (CH₃), 35.3 ppm (C(CH₃)₂), 102.8 ppm (CH), and 138.5 ppm (β-C pyrrole) . These spectroscopic data help confirm the structural arrangements and are essential for monitoring reactions during synthesis and purification.
Synthesis Methods
Historical Development of Synthesis Routes
The synthesis of calixpyrrole has evolved significantly over the years. Initial approaches faced challenges due to low yields, which limited the study of these compounds as anion receptors . Early synthesis methods included:
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Conversion from corresponding meso-decamethylcalixfuran via opening of heterocycles, selective reduction of double bonds, and Paal-Knorr condensation with ammonium acetate (yield ~40%)
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Direct synthesis when the macrocycle is covalently bound to a calixarene (yield ~10%)
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From sterically hindered diaryldi(pyrrol-2-yl)methane (yield ~25%)
Modern Synthetic Approaches
Recent advancements have led to more efficient synthesis methods for calixpyrrole:
Bismuth-Catalyzed Synthesis
The use of bismuth salts, particularly Bi(NO₃)₃, has significantly improved the synthesis of calix[n]pyrroles. For meso-decamethylcalix pyrrole, a direct synthesis from pyrrole and acetone using Bi(NO₃)₃ as a catalyst yields approximately 25% of the product . This method represents the best route to β-unsubstituted meso-decamethylcalix[n]pyrroles reported to date.
Table 2: Comparison of Catalysts for Calix[n]pyrrole Synthesis
Typical Procedure for Calix pyrrole Synthesis
A typical synthesis procedure involves mixing 6 mg of Bi(NO₃)₃, 2 mL of acetone, and 0.09 mL of pyrrole with stirring at room temperature for 6 hours. The reaction mixture is then filtered, and the solvent is evaporated without heat. Purification is performed using HPLC techniques. This method avoids distillation of reactants prior to use and heating throughout the process, which are critical factors in achieving successful synthesis .
Host-Guest Chemistry and Anion Binding Properties
Anion Recognition Capabilities
One of the most significant properties of calixpyrrole is its ability to form complexes with various anions. The binding occurs through hydrogen bonding interactions between the anion and the N-H groups of the pyrrole units . X-ray crystal structures of 1:1 complexes formed by calix pyrrole with tetrabutylammonium chloride (Bu₄NCl) and tetrabutylammonium bromide (Bu₄NBr) show that the macrocycle adopts D₃ᵈ symmetry and encapsulates the halide ions within the macroring cavity via six N-H···X⁻ hydrogen bonds .
Selectivity and Binding Constants
Calixpyrrole demonstrates varying binding affinities for different anions. Studies have shown that it is a dramatically stronger chloride ion complexing agent than its smaller analogue, calix pyrrole . The binding properties have been investigated for a wide range of anions including fluoride, chloride, bromide, iodide, dihydrogen phosphate, hydrogen sulfate, nitrate, and cyanide .
For fluoride anions, calixpyrrole forms 1:1 inclusion complexes with the anion binding inside the cavity . In contrast, when binding with chloride anions, only four pyrrolic N-H groups participate in the interaction . This differential binding behavior demonstrates the subtle adaptability of the macrocycle to accommodate anions of varying sizes and properties.
Table 3: Anion Binding Properties of Calixpyrrole and Related Compounds
Structural Adaptability in Anion Binding
The macrocycle subtly adjusts its conformation to accommodate differently sized anions . This conformational flexibility is crucial for its function as an anion receptor. X-ray crystallographic studies have revealed the structural changes that occur upon anion binding, providing valuable insights into the mechanism of recognition .
Self-Assembly and Supramolecular Chemistry
Formation of Supramolecular Capsules
Calixpyrrole demonstrates remarkable self-assembly properties, forming well-defined dimeric capsules in the crystalline state. These preorganized capsules serve as efficient hosts for different organic guests as well as solvent molecules . The self-assembly process is driven by the complementary hydrogen bonding interactions between the pyrrole N-H groups and the guest molecules.
Approaches to Supramolecular Assembly
Several strategies have been employed for the construction of supramolecular capsules using calixpyrrole and its derivatives:
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Aryl-extended calixpyrroles with hydroxyl groups in their upper rim self-assemble through direct or mediated rim-to-rim hydrogen bonding
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Aryl-extended calixpyrroles with non-complementary hydrogen-bonding groups in their upper rim form dimeric templated capsules
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Elaboration of the upper rim with urea groups affords dimeric capsules with polar functionalized interiors
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Chemical modification of pyrrole units into tetrathiafulvalene derivatives yields different types of supramolecular assemblies
The meso-hexamethyl-meso-hexaphenyl calixpyrrole, in particular, has been shown to assemble into well-defined dimeric capsules in the crystalline state, which can efficiently encapsulate various organic guests .
Strain and Transformation Properties
Strain-Induced Transformations
The ring strain in calixpyrrole can trigger transformations under certain conditions. Under porphyrin cyclization conditions, calixpyrrole can transform into other calixpyrrole structures through strain-induced reactions . These transformations provide insights into the fundamental chemistry of porphyrin-related compounds and offer potential routes to new macrocyclic structures.
Recent research has focused on strain-induced ring expansion reactions of calixpyrrole-related macrocycles. Studies on calix[n]furan[3-n]pyrroles (n=0~3) have shown that as the number of inner NH sites increases, the macrocyclic ring strain also increases . This increased strain can lead to ring expansion through regioselective cleavage and subsequent cyclodimerization of linear intermediates .
Applications
Sensing Applications
Calixpyrrole serves as an effective ion-selective receptor capable of binding various metal ions and anionic species . This property is harnessed in sensors designed for environmental monitoring and biomedical diagnostics. The specificity of binding and the ability to adapt to different anions make calixpyrrole an excellent candidate for the development of sensors for detecting pollutants or toxic substances in water sources.
Biomedical Applications
Research has indicated potential applications of calixpyrrole derivatives in biomedical fields, particularly in targeted therapies. The ability of calixpyrrole to interact with cellular components suggests possible uses in drug delivery systems and as therapeutic agents themselves.
Material Science Applications
In the realm of material science, calixpyrrole has been explored for applications in the development of new materials with unique properties. The self-assembly capabilities and host-guest chemistry of calixpyrrole make it valuable for creating supramolecular materials with potential uses in catalysis, separation processes, and other areas.
Environmental Applications
The strong anion binding properties of calixpyrrole have implications for environmental remediation, particularly in the removal of pollutants from water sources. Its selectivity for certain anions, such as chloride, makes it a promising candidate for the development of materials and methods for environmental cleanup.
Recent Research Developments
Structural Modifications
Recent research has focused on the development of hybrid calix[n]furan[m]pyrroles (where n+m=6) and their host-guest chemistry . These hybrid systems offer new possibilities for designing selective receptors for specific anions. The synthesis and characterization of these compounds have provided insights into the relationship between structure and binding properties.
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